molecular formula C27H30N2O3S B2728857 N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 690643-74-4

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2728857
CAS RN: 690643-74-4
M. Wt: 462.61
InChI Key: MMCYUWHFXPZPKB-UHFFFAOYSA-N
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Description

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, also known as BPPS, is a small molecule drug that has been developed for its potential therapeutic applications. BPPS is a sulfonamide derivative and belongs to the class of piperidine-based compounds.

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a compound with potential applications in various fields of scientific research. While the specific compound was not directly mentioned in the searched literature, related compounds within the benzenesulfonamide family have been explored for their diverse chemical and biological properties.

  • Ortho Lithiation and Condensation Reactions : Compounds like N,N-Dimethylbenzenesulfonamide demonstrate versatility in chemical synthesis, where ortho-lithiosulfonamide intermediates engage in condensation with electrophilic compounds to yield various functional products, indicating potential synthetic utility for related sulfonamides in organic chemistry (Watanabe et al., 1969).

  • Endothelin Antagonism and Pharmacology : Biphenylsulfonamide derivatives have been identified as selective endothelin-A antagonists, with structural modifications enhancing binding and functional activity. This suggests potential for cardiovascular research and therapeutic applications for similar sulfonamide compounds (Murugesan et al., 1998).

  • Molecular-Electronic Structure and Kinetic Studies : The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals insights into molecular-electronic structures and reaction kinetics, highlighting the importance of sulfonamide compounds in understanding steric effects on chemical reactivity (Rublova et al., 2017).

  • Photodynamic Therapy and Singlet Oxygen Generation : The design and synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups show high singlet oxygen quantum yield, indicating potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

  • Antimicrobial Activity : Novel heterocyclic compounds having the sulfamido moiety have been evaluated for their antibacterial and antifungal activities, demonstrating the role of sulfonamide derivatives in developing new antimicrobial agents (Nunna et al., 2014).

properties

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3S/c1-20-8-9-21(2)26(18-20)33(31,32)28-25-12-10-24(11-13-25)27(30)29-16-14-23(15-17-29)19-22-6-4-3-5-7-22/h3-13,18,23,28H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCYUWHFXPZPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

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